N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN6O/c16-10-1-3-11(4-2-10)19-15-20-13-12(17-9-18-13)14(21-15)22-5-7-23-8-6-22/h1-4,9H,5-8H2,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXPXKOSEYWROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Reagents
- 2,6-Dichloro-9H-purine : The core substrate.
- Morpholine : Nucleophile for substitution at the 6-position.
- 4-Fluoroaniline : Nucleophile for substitution at the 2-position.
- Base : Commonly potassium carbonate (K2CO3) or triethylamine to facilitate nucleophilic substitution.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.
- Catalyst : Sometimes palladium catalysts are employed for C-N coupling reactions.
Synthetic Procedure
6-Position Substitution with Morpholine:
- Dissolve 2,6-dichloropurine in an appropriate solvent (e.g., ethanol or DMF).
- Add morpholine and a base (e.g., K2CO3) to the solution.
- Heat the reaction mixture at 80–100 °C under stirring for several hours (typically 6–12 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture and isolate the 6-morpholino-2-chloropurine intermediate by filtration or extraction.
2-Position Substitution with 4-Fluoroaniline:
- Dissolve the 6-morpholino-2-chloropurine intermediate in a polar aprotic solvent such as DMF or DMSO.
- Add 4-fluoroaniline and a base (e.g., triethylamine or K2CO3).
- Heat the mixture at 80–120 °C for 8–36 hours, depending on reaction conditions.
- Monitor by TLC or HPLC until the starting material is consumed.
- After completion, cool the reaction, add water to precipitate the product.
- Filter and wash the solid with cold water, ethanol, and diethyl ether.
- Purify the crude product by recrystallization from ethanol or by column chromatography.
Reaction Conditions and Optimization
- Temperature: Typically 80–120 °C to promote nucleophilic aromatic substitution.
- Solvent Choice: DMF and DMSO provide good solubility and facilitate nucleophilic attack.
- Bases: Use of triethylamine or potassium carbonate neutralizes the hydrochloric acid formed and drives the reaction forward.
- Catalysis: Palladium-catalyzed Buchwald-Hartwig amination can be used for the C-N bond formation, especially when direct nucleophilic substitution is sluggish.
- Reaction Monitoring: TLC with UV detection is standard; NMR spectroscopy confirms substitution patterns.
Analytical Characterization
- Melting Point: Determined using Gallenkamp apparatus; uncorrected values provide purity indication.
- NMR Spectroscopy: ^1H and ^13C NMR (including HMQC and HMBC) are used to confirm the substitution pattern and purity.
- Mass Spectrometry: Confirms molecular weight.
- Thin Layer Chromatography (TLC): Used for reaction monitoring.
Data Table: Typical Reaction Parameters and Yields
| Step | Reactants | Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2,6-Dichloropurine + Morpholine + Base | Stirring, reflux or heating | Ethanol or DMF | 80–100 | 6–12 | 70–85 | Selective substitution at 6-position |
| 2 | 6-Morpholino-2-chloropurine + 4-Fluoroaniline + Base | Heating under inert atmosphere | DMF or DMSO | 80–120 | 8–36 | 60–80 | Substitution at 2-position, longer time |
Research Findings and Notes
- The selective substitution at the 6-position is favored due to the electronic environment of the purine ring.
- Morpholine substitution improves solubility and biological activity profiles.
- The 4-fluoroaniline substitution at the 2-position introduces a fluorine atom that can enhance metabolic stability and binding affinity.
- The use of polar aprotic solvents and bases is critical for efficient nucleophilic aromatic substitution.
- Purification by recrystallization yields analytically pure compounds suitable for biological testing.
- Alternative methods such as palladium-catalyzed amination provide higher stereochemical control and yields but may require more complex setups.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s activity and physicochemical properties are influenced by substitutions on the purine core and aryl groups. Key analogues include:
Key Structural Insights :
- Fluorine vs. Other Halogens : Fluorine’s small size and electronegativity improve binding precision compared to bulkier halogens (e.g., Cl, Br) in aryl groups, as seen in MGL enzyme inhibition studies .
- Morpholino vs. Other Amines: The morpholino group enhances water solubility and reduces toxicity compared to non-cyclic amines (e.g., piperidine) .
Biological Activity
N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine is a synthetic purine derivative notable for its structural complexity and potential biological activities. This compound features a 4-fluorophenyl group and a morpholino group , which contribute to its unique pharmacological profile. Its applications in medicinal chemistry are largely centered around enzyme inhibition and receptor binding, making it a subject of interest in various therapeutic contexts.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 284.34 g/mol. The structure comprises:
- A purine core which is essential for its biological activity.
- A fluorinated phenyl group that enhances lipophilicity and may influence binding interactions.
- A morpholino ring that can participate in hydrogen bonding, enhancing its interaction with biological targets.
Synthesis Methods
The synthesis typically involves several steps:
- Formation of the Purine Core : This can be achieved through condensation reactions starting from formamide and nitrogen-containing compounds.
- Introduction of the Fluorophenyl Group : This is often done via nucleophilic aromatic substitution using a fluorinated benzene derivative.
- Attachment of the Morpholino Group : Introduced through nucleophilic substitution reactions involving morpholine.
These methods yield the compound in moderate to high yields, depending on the reaction conditions employed .
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes, particularly those involved in cancer pathways and inflammatory responses.
Key Findings:
- It has been shown to exhibit moderate inhibition against cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
- The compound also demonstrates activity against lipoxygenases (LOX), further supporting its anti-inflammatory potential .
Receptor Binding
Research indicates that this compound may bind effectively to certain receptors, influencing pathways related to cell proliferation and apoptosis. The presence of the fluorine atom is believed to enhance binding affinity due to increased electron-withdrawing effects, which can stabilize interactions with target proteins .
Case Studies
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicated significant cytotoxicity at specific concentrations, demonstrating its potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of this compound with target proteins, revealing key interactions that may explain its biological activities. These studies suggest that the fluorine atom plays a critical role in enhancing binding through halogen bonding interactions .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl & morpholino groups | Moderate COX & LOX inhibition; cytotoxicity against cancer cell lines |
| 6-(3-nitrophenyl)-7H-purin-2-amine | Nitrophenyl group at position 3 | Potentially different interaction dynamics |
| N-(2-nitrophenyl)-7H-purin-6-amine | Nitrophenyl group at position 2 | Different biological activity compared to N-(4-fluorophenyl) derivative |
Q & A
Q. What are the established synthetic routes for N-(4-fluorophenyl)-6-morpholino-9H-purin-2-amine, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For analogous purine derivatives, a common approach is:
Core formation : React 5-aminoimidazole-4-carboxylic acid derivatives with triethyl orthoformate (HC(OEt)₃) in dioxane under reflux to form the purine scaffold .
Substitution : Introduce morpholine and 4-fluorophenyl groups via nucleophilic aromatic substitution (e.g., using morpholine and 4-fluoroaniline) under mild conditions (room temperature, 3–4 hours) .
Purification : Crystallization from ethanol or acetonitrile is recommended to isolate high-purity products. Monitor reaction progress via TLC and confirm purity using HPLC (>98%) .
Q. Key Variables for Optimization :
- Temperature control during cyclization to avoid byproducts.
- Stoichiometry of substituents to minimize unreacted intermediates.
Q. How can the crystal structure of this compound be determined, and what software tools are recommended for analysis?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation.
- Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .
- Visualization : Mercury CSD (version 4.0+) enables hydrogen-bond analysis and packing pattern visualization. For dynamic rendering, ORTEP-3 provides thermal ellipsoid plots .
Q. Example Structural Parameters (from analogous compounds) :
| Parameter | Value (Å/°) | Source |
|---|---|---|
| Pyrimidine ring planarity | Deviation: <0.1 Å | |
| Dihedral angles | 12.8° (phenyl), 86.1° (aminomethyl) |
Q. What biological activities have been reported for structurally similar purine derivatives?
Methodological Answer : Analogous compounds (e.g., pyrimidine derivatives with fluorophenyl groups) exhibit:
- Antimicrobial Activity : Tested via agar diffusion assays against Staphylococcus aureus and Candida albicans .
- Immunomodulatory Potential : Assessed through cytokine profiling in murine macrophages (IL-6, TNF-α suppression) .
Q. Experimental Design Note :
- Use positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
- Validate cytotoxicity via MTT assays on HEK-293 cells .
Advanced Research Questions
Q. How can polymorphic forms of this compound impact pharmacological activity, and how are they characterized?
Methodological Answer :
- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., using methanol, DCM, or THF) .
- Characterization : Compare SCXRD data (e.g., dihedral angles, hydrogen-bond networks) and DSC thermograms. For example, polymorphs of N-(4-chlorophenyl) analogs show 5–12° differences in phenyl ring orientations, altering solubility .
- Bioactivity Correlation : Conduct dissolution rate studies and compare IC₅₀ values in cell-based assays.
Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental crystallographic data?
Methodological Answer :
- DFT Optimization : Use Gaussian 16 with B3LYP/6-31G(d) to model geometry. Discrepancies often arise from:
- Neglecting weak interactions (C–H⋯π, van der Waals) in simulations.
- Crystal packing forces not accounted for in gas-phase calculations .
- Validation : Overlay DFT-optimized structures with SCXRD coordinates in Mercury to identify torsional deviations >5° .
Q. How can hydrogen-bonding networks and π-stacking interactions be quantified in crystal structures?
Methodological Answer :
Q. Example from Analogous Structures :
| Interaction Type | Distance (Å) | Symmetry Operation |
|---|---|---|
| C–H⋯O (methoxy donor) | 3.12 | x, -y+1, z-½ |
| C–H⋯π (aryl rings) | 3.45 | -x+½, -y+½, -z+1 |
Q. What analytical techniques validate purity and stability under storage conditions?
Methodological Answer :
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via:
- LC-MS : Detect hydrolytic or oxidative byproducts.
- ¹H NMR : Track peak shifts indicative of decomposition .
Q. How are reaction kinetics optimized for large-scale synthesis while minimizing hazardous byproducts?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
